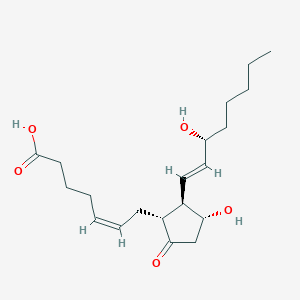

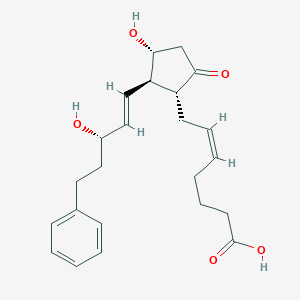

17-フェニルトリノルプロスタグランジンE2

概要

説明

17-フェニル-ω-トリノル-PGE2は、様々な生理学的プロセスにおいて役割を果たすことが知られているプロスタグランジンE2の合成アナログです。 この化合物はEP1およびEP3受容体のアゴニストであり、プロスタグランジン関連経路の研究において重要です .

科学的研究の応用

17-Phenyl-omega-trinor-PGE2 is primarily used in scientific research to study prostaglandin pathways. Its applications include:

Chemistry: Used as a model compound to study synthetic methods and reaction mechanisms.

Biology: Investigates the role of prostaglandins in cellular processes.

Medicine: Explores potential therapeutic uses, particularly in inflammation and pain management.

Industry: Limited applications, mainly in the production of research chemicals.

作用機序

この化合物は、プロスタグランジン受容体ファミリーの一部であるEP1およびEP3受容体に結合することによりその効果を発揮します。 この結合は、アデニル酸シクラーゼの阻害や環状AMPレベルの調節など、様々な細胞内シグナル伝達経路の活性化につながります。 これらの経路は、血小板凝集や平滑筋収縮などのプロセスに関与しています .

生化学分析

Biochemical Properties

17-PHENYL TRINOR PROSTAGLANDIN E2 interacts with the EP1 and EP3 receptors . It causes contraction of the guinea pig ileum at a concentration of 11 µM . It is slightly less potent than PGE2 in stimulating gerbil colon and rat uterus .

Cellular Effects

17-PHENYL TRINOR PROSTAGLANDIN E2 has been shown to have effects on various types of cells. For instance, it has been found to exert anti-inflammatory effects by inhibiting microglial production of superoxide . It also increases the proliferation and decreases the apoptosis of cells .

Molecular Mechanism

The molecular mechanism of action of 17-PHENYL TRINOR PROSTAGLANDIN E2 involves its binding to the EP1 and EP3 receptors . This binding leads to a series of downstream effects, including the contraction of the guinea pig ileum .

Dosage Effects in Animal Models

In animal models, 17-PHENYL TRINOR PROSTAGLANDIN E2 has been shown to be 4.4 times more potent than PGE2 as an antifertility agent in hamsters, with an ED50 value of 350 µg/kg .

準備方法

17-フェニル-ω-トリノル-PGE2の合成には、基本的なプロスタグランジンE2構造から始まるいくつかのステップが含まれます。 反応条件には、多くの場合、正しい立体化学と官能基の配置を確保するために、特定の触媒と試薬を使用することが含まれます .

この化合物の工業生産方法は広く文書化されていませんが、おそらく規模、収率、および純度を最適化した同様の合成経路に従っています。

化学反応の分析

17-フェニル-ω-トリノル-PGE2は、以下を含む様々な化学反応を起こします。

酸化: この反応は、化合物に存在するヒドロキシル基を修飾することができます。

還元: これは、カルボニル基に影響を与え、ヒドロキシル基に変換することができます。

置換: この反応は、フェニル基または分子の他の反応部位で起こる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます .

4. 科学研究への応用

17-フェニル-ω-トリノル-PGE2は、主にプロスタグランジン経路を研究する科学研究で使用されます。 その用途には以下が含まれます。

化学: 合成方法と反応機構を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスにおけるプロスタグランジンの役割を調査します。

医学: 特に炎症や疼痛管理における潜在的な治療用途を探求します。

産業: 主に研究化学品の生産における限定的な用途.

類似化合物との比較

17-フェニル-ω-トリノル-PGE2に似た化合物には、以下のプロスタグランジンE2アナログなどがあります。

プロスタグランジンE2: より広範な受容体活性を有する親化合物。

ブタプロスト: EP2受容体に対して選択的な活性を有する別のアナログ。

シクラプロスト: 異なる受容体特異性を有するプロスタサイクリンアナログ。

17-フェニル-ω-トリノル-PGE2を際立たせているのは、EP1およびEP3受容体に対する選択的なアゴニスト活性であり、これらの特定の経路を研究するための貴重なツールとなっています .

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBVMYJQWZOGGJ-XYRJXBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274308 | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38315-43-4 | |

| Record name | 17-Phenyl-ω-trinor-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 17-phenyl-trinor-PGE2?

A1: 17-Phenyl-trinor-PGE2 primarily targets the prostaglandin E2 receptor subtype EP1 (PTGER1). [, , , , ] It also exhibits affinity for the EP3 receptor subtype, albeit with lower potency. [, , , , , , ]

Q2: How does 17-phenyl-trinor-PGE2 interact with its target receptors?

A2: Similar to the endogenous ligand PGE2, 17-phenyl-trinor-PGE2 binds to EP1 and EP3 receptors, initiating downstream signaling cascades. These receptors are G protein-coupled receptors, and their activation can trigger various intracellular pathways depending on the cell type and receptor subtype involved. [, , , , , , ]

Q3: What are the downstream effects of EP1 receptor activation by 17-phenyl-trinor-PGE2?

A3: Activation of the EP1 receptor by 17-phenyl-trinor-PGE2 typically leads to an increase in intracellular calcium ion concentration ([Ca2+]i). [, , , , ] This calcium influx can then activate downstream signaling pathways, including protein kinase C (PKC), ultimately influencing cellular processes like proliferation, differentiation, and apoptosis. [, , , , , ]

Q4: Does 17-phenyl-trinor-PGE2 affect other PGE2 receptor subtypes?

A4: While 17-phenyl-trinor-PGE2 shows the highest affinity for EP1, it can also activate EP3 receptors, particularly at higher concentrations. [, , , , , , ] Its affinity for EP2 and EP4 receptors is significantly lower, often requiring much higher concentrations to elicit a response. [, , , , , , ]

Q5: How does the downstream signaling of EP1 differ from EP2/EP4 activation?

A5: EP1 activation primarily leads to increased intracellular calcium through the Gq protein pathway, subsequently activating PKC. [, , , , , ] Conversely, EP2 and EP4 receptors typically couple to the Gs protein pathway, resulting in increased cyclic adenosine monophosphate (cAMP) production, activating protein kinase A (PKA). [, , , , , , ] These different signaling pathways can have opposing effects on cellular functions.

Q6: What is the molecular formula and weight of 17-phenyl-trinor-PGE2?

A6: The molecular formula of 17-phenyl-trinor-PGE2 is C26H36O5, and its molecular weight is 428.56 g/mol. You can find information about its structure from chemical suppliers and databases like PubChem and ChemSpider.

Q7: Is there any spectroscopic data available for 17-phenyl-trinor-PGE2?

A7: Spectroscopic data like NMR and IR spectra, while crucial for structural confirmation, aren't typically reported in the provided research articles. Information on spectral properties can be found in specialized databases or obtained directly from chemical suppliers.

Q8: How does the structure of 17-phenyl-trinor-PGE2 contribute to its EP1 receptor selectivity?

A8: The phenyl group at the C17 position of 17-phenyl-trinor-PGE2 plays a crucial role in its selectivity for the EP1 receptor. [, , , , ] Structural modifications at this position can significantly influence its binding affinity and selectivity profile for different EP receptor subtypes. [, , , , ]

Q9: Have any structural modifications of 17-phenyl-trinor-PGE2 been investigated?

A9: The provided research articles primarily focus on the pharmacological effects of 17-phenyl-trinor-PGE2 itself. Information on the SAR of this molecule, exploring how structural modifications impact activity, potency, and selectivity, would require further investigation of specialized medicinal chemistry literature or patent databases.

Q10: What is known about the stability of 17-phenyl-trinor-PGE2 under various conditions?

A10: Specific data regarding the stability of 17-phenyl-trinor-PGE2 under different storage conditions (temperature, light, humidity) are not provided in the research articles.

Q11: Are there any specific formulation strategies to improve the stability or bioavailability of 17-phenyl-trinor-PGE2?

A11: The provided research articles primarily focus on the in vitro and in vivo effects of 17-phenyl-trinor-PGE2. Information on formulation strategies, aiming to enhance solubility, bioavailability, or stability, would require further investigation.

Q12: What cell-based assays have been used to study the effects of 17-phenyl-trinor-PGE2?

A12: Researchers have utilized a variety of cell lines, including human uterine smooth muscle cells (HUSMCs), [] rat hepatocytes, [, ] rat spinal dorsal horn neurons, [] glomerular mesangial cells (MCs), [, ] primary cultured rat hippocampus neurons, [] bovine iris-sphincter muscle, [] rabbit non-pigmented ciliary epithelial cells, [] and mouse osteoblastic cell line MC3T3-E1, [] to investigate the compound's effects on cell signaling, proliferation, and function.

Q13: What animal models have been employed to study the effects of 17-phenyl-trinor-PGE2?

A13: In vivo studies have been conducted in rats [, , , ] and mice [, ] to explore the compound's effects on various physiological processes, including fever induction, sympathetic nerve activity, and glomerulosclerosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)